Metolachlor-2-hydroxy

Aquatic Toxicology Ecotoxicology Environmental Risk Assessment

Metolachlor-2-hydroxy (M2H, CGA-40172) is the definitive hydroxylated transformation product reference standard for environmental monitoring. Unlike ionic, water-soluble MESA and MOXA metabolites, M2H is a neutral photoproduct formed via oxidative dechlorination—requiring distinct reversed-phase HPLC retention times and LC-MS/MS transitions. It is the primary biomarker for surface water photodegradation and earthworm biotransformation studies. In algal growth inhibition assays, M2H shows no toxicity at ≤10,000 µg/L, contrasting with parent metolachlor (72-h IC50 37.2–55.8 µg/L), enabling accurate hazard differentiation. Procure this authentic standard to validate regulatory environmental risk assessment methods.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 131068-72-9
Cat. No. B1595005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolachlor-2-hydroxy
CAS131068-72-9
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C
InChIInChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3
InChIKeyYRHZCHBPHOEWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metolachlor-2-hydroxy (CAS 131068-72-9) for Environmental Fate and Analytical Research


Metolachlor-2-hydroxy (M2H), also designated as CGA-40172, is a primary hydroxylated transformation product of the widely used chloroacetanilide herbicide metolachlor [1]. It is formed through photodegradation and microbial metabolism in soil and aquatic environments [2]. As an analytical reference standard, it is commonly supplied at 100 µg/mL in acetonitrile for environmental monitoring applications . Its distinct environmental behavior and toxicological profile relative to the parent compound and other major metabolites make it a critical analyte for accurate environmental risk assessment and fate studies.

Why Metolachlor Metabolite Standards Cannot Be Substituted for Metolachlor-2-hydroxy


The substitution of metolachlor-2-hydroxy with other metolachlor metabolites such as metolachlor ethanesulfonic acid (MESA) or metolachlor oxanilic acid (MOXA) is scientifically invalid due to substantial differences in physicochemical properties, formation pathways, and biological effects. MESA and MOXA are ionic, highly water-soluble compounds formed via the glutathione conjugation pathway, whereas M2H is a neutral, hydroxylated species formed primarily via oxidative dechlorination and photolysis [1]. These structural distinctions translate to divergent analytical behaviors (e.g., retention times in reversed-phase HPLC), distinct toxicity profiles in aquatic organisms, and unique environmental occurrence patterns. For instance, M2H is a primary photoproduct that can exhibit elevated acute toxicity compared to the parent compound, while MESA and MOXA generally show reduced toxicity [2]. Procurement of the correct standard is therefore essential for method validation and accurate quantification in environmental monitoring and toxicological studies.

Quantitative Comparative Evidence: Metolachlor-2-hydroxy vs. Parent Compound and Co-Metabolites


Reduced Aquatic Toxicity of Metolachlor-2-hydroxy Relative to the Parent Herbicide

The 72-hour growth inhibition assay with the green alga Selenastrum capricornutum demonstrates a clear differentiation in toxicity between metolachlor and its hydroxylated metabolite. Metolachlor-2-hydroxy (CGA-40172) exhibited no observable toxic effect at concentrations up to 10,000 µg/L, whereas the parent compound metolachlor was highly toxic with a 72-h IC50 range of 37.2–55.8 µg/L [1].

Aquatic Toxicology Ecotoxicology Environmental Risk Assessment

Unique Detection of Metolachlor-2-hydroxy in Earthworm Tissue as a Biotransformation Biomarker

In a controlled soil column study with Eisenia fetida, metolachlor-2-hydroxy (M2H) was uniquely detected in earthworm tissues, while metolachlor oxanilic acid (MOXA) and metolachlor ethanesulfonic acid (MESA) were detected in both soil and earthworms. Furthermore, earthworm activity selectively stimulated the formation of MOXA while inhibiting MESA formation in soil [1].

Soil Ecotoxicology Biomonitoring Metabolite Profiling

Increased Acute Toxicity of Hydroxylated Photoproducts vs. Parent Metolachlor

Photodegradation of metolachlor in aqueous media under simulated solar irradiation produced hydroxylated transformation products, including metolachlor-2-hydroxy. Toxicity testing with the marine bacterium Vibrio fischeri (Microtox assay) revealed that the irradiated solution exhibited significantly higher acute toxicity than the parent metolachlor solution, indicating that photoproducts such as M2H possess elevated toxic potency [1].

Photodegradation Aquatic Toxicity Vibrio fischeri

Divergent Physicochemical Properties and Environmental Persistence of M2H vs. MESA and MOXA

Metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA) are characterized by high water solubility and low soil adsorption (log Koc values of ~2.29 and similarly low), resulting in substantial leaching potential to groundwater. In contrast, the neutral hydroxylated metabolite M2H is expected to exhibit greater soil sorption and reduced mobility [1]. Additionally, MESA and MOXA demonstrate greater environmental persistence than the parent metolachlor, contributing to their prolonged detection in surface and groundwaters [2].

Environmental Fate Groundwater Contamination Sorption

Validated Research and Industrial Applications for Metolachlor-2-hydroxy Analytical Standards


Environmental Fate Studies: Quantifying Photodegradation Pathways in Surface Waters

Metolachlor-2-hydroxy is an essential analytical standard for quantifying the formation of hydroxylated photoproducts in aqueous photodegradation studies. The evidence from simulated solar irradiation experiments demonstrates that M2H is a major transformation product whose formation correlates with increased acute toxicity to aquatic bacteria [1]. Researchers can use this standard to calibrate LC-MS/MS methods for tracking photochemical degradation kinetics and assessing the toxicological relevance of metolachlor's environmental transformation in lakes, rivers, and agricultural runoff retention ponds.

Soil Ecotoxicology and Biomonitoring: Tracking Earthworm-Mediated Biotransformation

The unique detection of M2H exclusively in earthworm tissues, while MESA and MOXA appear in both soil and biota, positions this standard as a specific biomarker for soil organism biotransformation activity [1]. Ecotoxicology laboratories conducting earthworm bioaccumulation or bioremediation studies require authentic M2H reference material to confirm metabolite identity and quantify tissue burdens, enabling mechanistic understanding of soil invertebrate contributions to pesticide dissipation.

Aquatic Risk Assessment: Differentiating Parent and Metabolite Toxicity Contributions

Regulatory aquatic risk assessments for metolachlor must account for the distinct toxicity profiles of its transformation products. Direct comparative toxicity data show that while parent metolachlor is highly toxic to green algae (72-h IC50 = 37.2–55.8 µg/L), M2H exhibits no toxicity at concentrations up to 10,000 µg/L under identical test conditions [1]. Procurement of the M2H standard enables accurate dose-response characterization in algal growth inhibition assays, ensuring that environmental quality guidelines appropriately weight the hazard contributions of parent and metabolites separately.

Groundwater Monitoring Program Design: Selecting Appropriate Metabolite Targets

The divergent physicochemical properties of metolachlor metabolites dictate their environmental partitioning: MESA and MOXA are highly mobile and persistent in groundwater, while M2H is expected to remain primarily associated with soil and sediment phases [1][2]. Laboratories designing groundwater monitoring programs can use this differentiation to prioritize MESA and MOXA as the primary analytes for aquifer contamination assessment, while reserving M2H analysis for surface water, soil, and sediment investigations where photochemical and biotic hydroxylation pathways dominate.

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